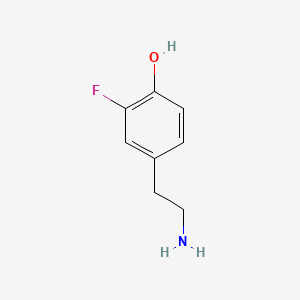

4-(2-Aminoethyl)-2-fluorophenol

Description

Contextualizing Fluorinated Phenylethylamine Scaffolds in Modern Chemical Research

Phenylethylamines are a well-established pharmacophore, forming the backbone of many endogenous neurotransmitters (e.g., dopamine (B1211576), norepinephrine) and a vast array of synthetic psychoactive substances and therapeutic agents. nih.gov The introduction of fluorine into this scaffold is a modern medicinal chemistry strategy used to fine-tune the molecule's properties.

Fluorination can profoundly alter a molecule's biological activity by modulating its electronic properties, lipophilicity, metabolic stability, and binding affinity for biological targets. nih.gov For instance, the incorporation of fluorine into phenylalanine, an amino acid with a phenylethylamine core, can enhance protein stability and modify enzymatic activity. nih.gov Research on various fluorinated phenylethylamine analogues has shown that these modifications can lead to significant effects, such as the inhibition of serotonin (B10506) uptake in the brain, without conferring affinity for other targets like amphetamine binding sites. nih.gov This ability to selectively modulate biological activity makes fluorinated phenylethylamine scaffolds a highly attractive area for drug discovery and chemical probe development.

Significance of Phenolic, Aminoethyl, and Fluoro Substituents in Molecular Design

The specific combination of functional groups in 4-(2-Aminoethyl)-2-fluorophenol is a deliberate design choice, with each component contributing distinct properties that are crucial for molecular recognition and biological function.

The Phenolic Group: The hydroxyl (-OH) group attached directly to the aromatic ring is a key feature. Phenolic hydroxyls are versatile functional groups in drug design. They can act as both hydrogen bond donors and acceptors, which is critical for forming specific, directional interactions with protein receptors. unina.itresearchgate.net This interaction is often essential for anchoring a ligand into a binding pocket and can be a determining factor for a drug's efficacy. For example, the phenolic hydroxyl group in morphine and its derivatives is crucial for their interaction with opioid receptors and their resulting analgesic activity. nih.govnih.gov Furthermore, phenolic groups can contribute to a compound's antioxidant properties by donating a hydrogen atom to neutralize free radicals. wisdomlib.org

The Fluoro Substituent: The placement of a fluorine atom on the aromatic ring is a strategic decision with multiple consequences. Fluorine is the most electronegative element, and its presence creates a strong dipole moment. When placed at the ortho-position to the hydroxyl group, the fluorine atom exerts a powerful electron-withdrawing inductive effect, which can increase the acidity of the phenolic proton. quora.comquora.comstackexchange.com This modulation of pKa can influence the ionization state of the molecule in different biological compartments, affecting its solubility, membrane permeability, and receptor interactions. Furthermore, fluorine can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug. nih.gov It can also enhance binding affinity through various non-covalent interactions, including dipole-dipole and halogen bonds. unina.it

The table below summarizes the key contributions of each functional group within the this compound structure.

| Functional Group | Key Properties and Significance in Molecular Design |

| Phenolic Hydroxyl | - Acts as a hydrogen bond donor and acceptor, crucial for receptor binding. unina.itresearchgate.net- Contributes to antioxidant activity. wisdomlib.org- Can be essential for pharmacologic activity, as seen in opioids. nih.govnih.gov |

| Aminoethyl Side Chain | - Provides a basic center, typically protonated at physiological pH.- Forms strong ionic interactions (salt bridges) with acidic residues in proteins. unina.ityoutube.com- Common motif in neurotransmitters and RNA-binding molecules. wikipedia.org |

| Ortho-Fluoro Substituent | - Increases acidity of the phenolic hydroxyl via a strong inductive effect. quora.comquora.com- Can block metabolic oxidation, enhancing drug stability. nih.gov- Modulates lipophilicity and membrane permeability.- Can participate in specific binding interactions like halogen bonds. unina.it |

Structure

3D Structure

Properties

IUPAC Name |

4-(2-aminoethyl)-2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c9-7-5-6(3-4-10)1-2-8(7)11/h1-2,5,11H,3-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBQWGRWJFUWYAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90960801 | |

| Record name | 4-(2-Aminoethyl)-2-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404-84-2 | |

| Record name | 4-(2-Aminoethyl)-2-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=404-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluorodopamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000404842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Aminoethyl)-2-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Studies of 4 2 Aminoethyl 2 Fluorophenol

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 4-(2-Aminoethyl)-2-fluorophenol is a primary site for electrophilic attack and can undergo a variety of transformations. The acidity of the phenolic proton is influenced by the other substituents on the ring. The electron-donating aminoethyl group at the para position and the weakly electron-withdrawing fluorine atom at the ortho position both play a role in modulating its pKa value.

Common reactions involving the phenolic -OH group include etherification and esterification.

Etherification: The formation of an ether linkage can be achieved by reacting the phenoxide, generated by treating this compound with a suitable base (e.g., sodium hydroxide, potassium carbonate), with an alkyl halide (Williamson ether synthesis). The choice of base and solvent is crucial to avoid competing reactions at the amino group.

Esterification: The phenolic hydroxyl group can be readily acylated to form esters. This can be accomplished using acid chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine) to neutralize the liberated acid. Alternatively, direct esterification with a carboxylic acid can be carried out under acidic conditions (Fischer esterification), though this method may require protection of the amino group to prevent amide formation.

| Reaction Type | Reagents | Product Type |

| Etherification | Alkyl halide, Base (e.g., K2CO3) | Aryl ether |

| Esterification | Acyl chloride/anhydride, Base (e.g., Pyridine) | Aryl ester |

Transformations of the Aminoethyl Moiety (e.g., acylation, alkylation)

The primary amine of the aminoethyl side chain is a potent nucleophile and represents another key site for derivatization. Its reactivity is generally higher than that of the phenolic hydroxyl group under many conditions.

Acylation: The amino group readily reacts with acylating agents such as acid chlorides and anhydrides to form amides. This reaction is typically fast and can often be performed selectively in the presence of the phenolic hydroxyl group by careful control of reaction conditions, such as temperature and the choice of base. For instance, coupling with carboxylic acids using peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can lead to the formation of amide bonds. nih.gov

Alkylation: The nitrogen atom can be alkylated using alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride), offers a more controlled method for introducing alkyl groups.

| Reaction Type | Reagents | Product Type |

| Acylation | Acyl chloride/anhydride or Carboxylic acid + Coupling agent | Amide |

| Alkylation | Alkyl halide | Mono-/Di-alkylated amine |

| Reductive Amination | Aldehyde/Ketone, Reducing agent | Secondary/Tertiary amine |

Reactivity and Substitution Patterns of the Fluorine Substituent

The fluorine atom on the aromatic ring is generally the least reactive of the functional groups towards substitution. The carbon-fluorine bond is strong, and nucleophilic aromatic substitution (SNAr) on an unactivated aryl fluoride (B91410) is challenging. libretexts.org However, the presence of activating groups, typically strong electron-withdrawing groups positioned ortho or para to the fluorine, can facilitate this reaction. libretexts.orgnih.gov In the case of this compound, the ring is activated by electron-donating groups, which disfavors SNAr.

Displacement of the fluorine atom would require harsh reaction conditions and highly reactive nucleophiles. nih.gov The success of such a substitution would also depend on the ability of the other functional groups to withstand these conditions, likely necessitating their prior protection. The mechanism for such a reaction would proceed through an addition-elimination pathway, forming a temporary loss of aromaticity in a Meisenheimer-like intermediate. libretexts.orglibretexts.org

Under specific circumstances, such as in the presence of a strong base, elimination-addition (benzyne mechanism) could be a possibility, though this is less common for fluorobenzenes compared to other halobenzenes.

| Reaction Type | Conditions | Key Considerations |

| Nucleophilic Aromatic Substitution (SNAF) | Strong nucleophile, harsh conditions (high temp/pressure) | Ring is not activated for SNAF; protection of other groups likely required. libretexts.orgnih.gov |

Synthesis of Advanced Intermediates for Complex Molecular Architectures

The multifunctional nature of this compound makes it a valuable precursor for the synthesis of more complex molecules, particularly heterocyclic compounds. psu.edu The presence of nucleophilic amino and hydroxyl groups in a 1,4-relationship on the benzene (B151609) ring, combined with the aminoethyl side chain, allows for a variety of cyclization strategies.

For example, reaction with a bifunctional electrophile could lead to the formation of a heterocyclic ring system. The specific outcome would depend on the nature of the electrophile and the reaction conditions, which would dictate which nucleophile (the amine or the hydroxyl group) reacts first. The synthesis of various 1,4-oxazine derivatives, for instance, can be achieved from precursors containing both amino and hydroxyl functionalities. psu.edu

Furthermore, the strategic protection and deprotection of the amino and hydroxyl groups, followed by sequential reactions, can unlock a wide array of synthetic pathways towards novel and complex molecular scaffolds.

| Synthetic Application | Reaction Strategy | Resulting Structure |

| Heterocycle Synthesis | Reaction with bifunctional electrophiles | e.g., Benzoxazines, Benzoxazepines |

| Complex Molecule Synthesis | Sequential protection, functionalization, and deprotection | Varied complex architectures |

Advanced Characterization Techniques for 4 2 Aminoethyl 2 Fluorophenol and Its Derivatives

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds by probing the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework. For 4-(2-Aminoethyl)-2-fluorophenol, ¹H NMR would reveal distinct signals for the aromatic protons, the protons of the ethyl side chain, and the protons of the amine and hydroxyl groups. The coupling between adjacent protons (spin-spin splitting) helps to establish the connectivity of the ethyl group and the substitution pattern on the benzene (B151609) ring. Furthermore, ¹⁹F NMR would show a signal for the fluorine atom, and its coupling with nearby protons (³JHF and ⁴JHF) would confirm its position relative to the other substituents.

In ¹³C NMR, each unique carbon atom in the molecule would produce a distinct signal. The chemical shifts of the aromatic carbons would be influenced by the electron-donating hydroxyl group and the electron-withdrawing fluorine atom. The presence of the fluorine atom would also cause splitting of the signals for the carbon atoms bonded to it (¹JCF) and those two or three bonds away (²JCF, ³JCF), providing definitive evidence for its location. A related compound, 4-amino-2-fluorophenol (B116865) hydrochloride, has been characterized using ¹³C NMR, illustrating the utility of this technique for fluorinated phenols.

Illustrative ¹H NMR and ¹³C NMR Data for a Phenylethylamine Scaffold: This table is illustrative and shows typical chemical shifts for the core structure. Actual values for this compound would vary.

| Atom | Typical ¹H NMR Chemical Shift (ppm) | Typical ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.5 - 7.5 | 115 - 130 |

| C-OH (Aromatic) | Not applicable | 150 - 160 |

| C-F (Aromatic) | Not applicable | 155 - 165 (d, ¹JCF ≈ 240-250 Hz) |

| CH₂ (Benzylic) | 2.6 - 2.9 | ~40 |

| CH₂ (Amine) | 2.9 - 3.2 | ~45 |

| NH₂ | 1.5 - 3.0 (broad) | Not applicable |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the phenolic group. The N-H stretching of the primary amine would typically appear in the same region, often as two distinct peaks for the symmetric and asymmetric vibrations. C-H stretching vibrations for the aromatic ring and the aliphatic side chain would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. A strong absorption band around 1200-1300 cm⁻¹ would be characteristic of the C-F stretching vibration. The IR spectrum for the closely related compound 4-(2-aminoethyl)phenol (tyramine) is well-documented and provides a reference for the expected absorptions of the phenol (B47542) and ethylamine (B1201723) portions of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. In an electron ionization (EI) mass spectrum of this compound, a molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (155.17 g/mol ). A prominent fragment would likely result from the benzylic cleavage of the C-C bond adjacent to the aromatic ring, producing a stable benzylic cation. Data for the non-fluorinated analog, tyramine, is available and shows characteristic fragmentation patterns that can be extrapolated to the fluorinated compound.

Chromatographic Separation and Purity Assessment Methodologies (e.g., Chiral HPLC, GC)

Chromatographic methods are essential for separating the target compound from impurities and, if applicable, for resolving stereoisomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC method would typically be used, employing a C18 stationary phase and a mobile phase consisting of a mixture of water (often with an acid modifier like trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727).

Since this compound is achiral, standard HPLC is sufficient for purity assessment. However, many of its derivatives, such as those resulting from substitution at the α-carbon of the ethyl chain (e.g., 4-(1-aminoethyl)-2-fluorophenol), are chiral. For these chiral derivatives, Chiral HPLC is critical. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation and quantification. Polysaccharide-based CSPs are commonly used for separating a wide range of racemic compounds, including those with amine and alcohol functionalities. The separation of enantiomers is crucial in pharmaceutical development, as different enantiomers can have distinct biological activities.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. While this compound itself has a relatively high boiling point due to the polar amine and hydroxyl groups, it can be analyzed by GC, often after derivatization. Derivatization, for example by acylation or silylation, masks the polar groups, increasing the compound's volatility and improving its chromatographic behavior. GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) can be used for both purity assessment and identification of volatile impurities. The purity of related fluorinated aromatic compounds is often reported using GC analysis.

Typical Chromatographic Purity Analysis Parameters:

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection | Application |

|---|---|---|---|---|

| Reversed-Phase HPLC | C18 Silica | Acetonitrile/Water Gradient | UV (e.g., 220, 275 nm) | Purity assessment of this compound |

| Chiral HPLC | Polysaccharide-based (e.g., Cellulose, Amylose) | Hexane/Ethanol/Amine modifier | UV, Mass Spectrometry | Separation of enantiomers of chiral derivatives |

X-ray Crystallography for Solid-State Structural Analysis

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in a single crystal. This technique is the gold standard for determining the absolute configuration of chiral molecules and for studying intermolecular interactions, such as hydrogen bonding, in the solid state.

Computational Chemistry and Theoretical Investigations of 4 2 Aminoethyl 2 Fluorophenol

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and conformational landscape of a molecule. DFT calculations can determine the optimized geometry of 4-(2-Aminoethyl)-2-fluorophenol, providing precise bond lengths, bond angles, and dihedral angles. This analysis would also reveal the most stable three-dimensional arrangement of the atoms (conformational analysis), identifying low-energy conformers that are likely to exist under physiological conditions. Such studies are crucial for understanding how the molecule's shape influences its interactions with biological targets.

Molecular Docking and Dynamics Simulations

To predict how this compound might interact with biological macromolecules, such as proteins or enzymes, researchers employ molecular docking and dynamics simulations. Docking studies would computationally place the molecule into the binding site of a target protein to predict its preferred orientation and binding affinity. Following docking, molecular dynamics simulations could be used to model the behavior of the ligand-target complex over time, providing insights into the stability of the interaction and the specific intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that are involved.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling is a computational technique used to predict the physicochemical properties of a compound based on its molecular structure. For this compound, QSPR models could be developed to estimate properties such as solubility, lipophilicity (logP), and boiling point. These parameters are critical in drug development for predicting the absorption, distribution, metabolism, and excretion (ADME) profile of a potential therapeutic agent.

Analysis of Electronic Descriptors and Reactivity Indices

The electronic properties of a molecule are key to understanding its chemical reactivity. DFT calculations can provide a wealth of electronic descriptors. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical stability and reactivity. Furthermore, Natural Bond Orbital (NBO) analysis could be performed to investigate charge distribution, hybridization, and the nature of the chemical bonds within this compound, offering a deeper understanding of its electronic characteristics.

While the framework for such a computational investigation is well-established, the specific data and detailed research findings for this compound are absent from the current body of scientific literature. Future research in this area would be necessary to populate these analytical categories with specific, scientifically validated data.

Biochemical and Mechanistic Interactions of 4 2 Aminoethyl 2 Fluorophenol and Its Analogues

Receptor Binding Affinity Studies (e.g., G protein-coupled receptors, ion channels)

No studies reporting the receptor binding affinity of 4-(2-Aminoethyl)-2-fluorophenol for any G protein-coupled receptors (GPCRs) or ion channels have been identified.

Research on analogous fluorinated phenethylamines indicates that the introduction of fluorine can influence binding affinity at various receptors, including serotonin (B10506) (5-HT) and trace amine-associated receptors (TAARs). For instance, studies on other fluorinated phenethylamines have shown that fluorination can either increase or decrease binding affinity depending on the position of the fluorine atom and the specific receptor subtype. However, without direct experimental data, the binding profile of this compound remains unknown.

Enzyme Inhibition and Modulation Kinetics (in vitro studies)

There is no published in vitro data on the ability of this compound to inhibit or modulate the activity of any enzymes.

The phenethylamine (B48288) scaffold is known to interact with a variety of enzymes. For example, some phenethylamines are substrates or inhibitors for enzymes such as monoamine oxidases (MAOs) and dopamine (B1211576) β-hydroxylase. The introduction of a fluorine atom can alter these interactions, potentially leading to mechanism-based inhibition. A study on the related compound, (R)-2-(1-aminoethyl)-4-fluorophenol, focused on its synthesis using ω-transaminase, but did not investigate its kinetic interactions with this or other enzymes. Without dedicated enzymatic assays, the inhibitory or modulatory effects of this compound are purely speculative.

Characterization of Protein-Ligand Interactions (e.g., hydrogen bonding, halogen bonding, ionic interactions)

Specific details regarding the protein-ligand interactions of this compound, including hydrogen bonding, halogen bonding, or ionic interactions with any protein target, have not been described in the scientific literature.

Computational and experimental studies on other fluorinated molecules have highlighted the potential for unique interactions. The fluorine atom, being highly electronegative, can participate in various non-covalent interactions, including weak hydrogen bonds and halogen bonds, which can contribute to binding affinity and selectivity. A computational study on the monohydrated cluster of a related compound, ortho-fluorinated 2-phenylethylamine, suggested the presence of noncovalent interactions such as O–H···N, N–H···π, C–H···O, and C–H···F hydrogen bonds. However, the specific interactions for this compound within a protein binding pocket have not been elucidated.

Cellular Uptake and Subcellular Distribution Mechanisms (in vitro models for mechanistic understanding)

There are no available in vitro studies that characterize the cellular uptake and subcellular distribution of this compound.

The mechanisms by which small molecules enter cells are complex and depend on various physicochemical properties such as lipophilicity, charge, and size. The presence of a fluorine atom can modulate these properties and thereby influence how a compound traverses the cell membrane and where it localizes within the cell. General studies on other fluorinated compounds and nanoparticles have shown that fluorination can impact cellular permeability and distribution. However, in the absence of specific experimental data, the cellular transport and fate of this compound remain uncharacterized.

Metabolic Fate and Biotransformation Studies of Fluorinated Phenylethylamine Analogues

In Vitro Hepatic Metabolism Investigations (e.g., isolated hepatocytes, microsomes)

In vitro hepatic models are fundamental tools for predicting the metabolic fate of xenobiotics, including fluorinated phenylethylamine analogues, in humans. These models, primarily isolated hepatocytes and liver microsomes, allow for the detailed study of metabolic pathways in a controlled environment. dls.com

Liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in cytochrome P450 (CYP450) enzymes, the primary drivers of phase I metabolism. nih.gov These enzymes are responsible for oxidative reactions such as hydroxylation, dealkylation, and deamination. For phenethylamine (B48288) analogues, CYP2D6 is a key enzyme involved in their metabolism. nih.govwikipedia.org The introduction of a fluorine atom onto the aromatic ring can influence the rate and site of metabolism. Fluorine's high electronegativity can shield adjacent positions from metabolic attack, a strategy often employed in drug design to enhance metabolic stability. wikipedia.orgnih.govresearchgate.net For a compound like 4-(2-aminoethyl)-2-fluorophenol, the fluorine at the 2-position might direct metabolism towards other sites on the molecule, such as the ethylamine (B1201723) side chain or the unsubstituted positions on the phenyl ring.

Incubation of fluorinated phenylethylamine analogues with human liver microsomes in the presence of NADPH (a necessary cofactor for CYP450 activity) can reveal the primary oxidative metabolites. nih.gov For example, studies with other phenethylamine derivatives have shown that O-dealkylation and N-dealkylation are common metabolic pathways. nih.gov Depending on the specific analogue, hydroxylation of the aromatic ring or the alkyl side chain can also occur. The presence of fluorine can sometimes lead to metabolic defluorination, although this is generally more common with aliphatic fluorination than with aromatic fluorination. researchgate.net

The table below summarizes the key in vitro hepatic systems used to study the metabolism of fluorinated phenylethylamine analogues.

| In Vitro System | Key Features | Information Gained |

| Isolated Hepatocytes | Contain both phase I and phase II enzymes; physiologically relevant. dls.com | Overall metabolic stability, identification of both phase I and phase II metabolites, clearance predictions. |

| Liver Microsomes | Rich in CYP450 enzymes; requires addition of cofactors like NADPH. nih.gov | Identification of primary oxidative (Phase I) metabolites, determination of specific CYP450 enzyme involvement. nih.gov |

| Recombinant CYP450 Enzymes | Expressed individual human CYP450 enzymes. nih.gov | Pinpointing the specific enzyme(s) responsible for a particular metabolic reaction. |

Microbial Biotransformation Pathways and Enzymes Involved

Microbial biotransformation serves as a valuable tool for mimicking and predicting mammalian drug metabolism. Certain microorganisms, particularly fungi of the genus Cunninghamella, possess a diverse array of enzymes, including cytochrome P450 monooxygenases, that can metabolize xenobiotics in ways that are analogous to human metabolism. nih.govnih.gov This makes them effective "microbial models of mammalian metabolism."

Cunninghamella elegans is a well-studied fungus known for its ability to produce both phase I and phase II metabolites of a wide range of compounds, including fluorinated drugs. nih.govnih.govresearchgate.net When incubated with fluorinated aromatic compounds, C. elegans has been shown to perform hydroxylations, producing mono- and dihydroxylated metabolites. nih.govucd.ie For a fluorinated phenylethylamine, this could translate to hydroxylation on the aromatic ring or the ethylamine side chain. Furthermore, C. elegans is capable of forming sulfate (B86663) and β-glucuronide conjugates, which are important phase II metabolites in mammals. nih.govresearchgate.netucd.ie

Another group of microorganisms, bacteria of the genus Streptomyces, also contains cytochrome P450 enzymes that can mimic in vivo oxidation processes. researchgate.net These microbial systems can be used to identify metabolically labile sites on a molecule. By observing where the microorganism oxidizes a non-fluorinated parent compound, researchers can strategically place fluorine atoms to block these metabolic "hotspots" and thereby increase the metabolic stability of the resulting fluorinated analogue. researchgate.net

The enzymes involved in these microbial transformations are primarily cytochrome P450s, which function similarly to their mammalian counterparts by catalyzing the insertion of an oxygen atom into the substrate. nih.gov The versatility of these microbial enzymes allows them to act on a broad range of substrates, including various fluorinated phenylethylamine analogues.

The following table outlines common microbial biotransformation reactions relevant to fluorinated phenylethylamine analogues.

| Microbial Reaction | Enzyme Class | Potential Metabolites of this compound |

| Hydroxylation | Cytochrome P450 Monooxygenases | Hydroxylated derivatives on the aromatic ring or ethylamine side chain. |

| N-Dealkylation | Cytochrome P450 Monooxygenases | 2-Fluoro-4-hydroxyphenylethanol. |

| O-Demethylation | Cytochrome P450 Monooxygenases | Not applicable if no methoxy (B1213986) group is present. |

| Sulfation | Sulfotransferases | Sulfate conjugate of the phenolic group. nih.govresearchgate.net |

| Glucuronidation | UDP-Glucuronosyltransferases | Glucuronide conjugate of the phenolic group. nih.govresearchgate.net |

Methodologies for Metabolite Identification and Profiling

The identification and structural elucidation of metabolites are critical steps in understanding the biotransformation of fluorinated phenylethylamine analogues. A combination of advanced analytical techniques is typically employed for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for metabolite profiling. High-resolution mass spectrometry (HRMS), often coupled with a quadrupole time-of-flight (QTOF) analyzer, allows for the accurate mass measurement of parent compounds and their metabolites, facilitating the determination of their elemental composition. nih.gov Tandem mass spectrometry (MS/MS) provides structural information through fragmentation patterns, which helps in the precise identification of metabolite structures. nih.gov This method is highly sensitive and can detect metabolites at very low concentrations in complex biological matrices like plasma, urine, or microsomal incubates. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool, particularly ¹⁹F NMR, which is specifically used for the analysis of fluorine-containing compounds. nih.govnih.gov Since fluorine-19 is a naturally abundant isotope with a high NMR sensitivity, ¹⁹F NMR provides a clean spectral window with minimal background interference from biological samples. wikipedia.orgyoutube.com This technique is highly specific for identifying and quantifying fluorinated metabolites, and it can provide detailed structural information about the chemical environment of the fluorine atom in each metabolite. nih.govnih.govdiva-portal.org Proton NMR (¹H NMR) is also used in conjunction with ¹⁹F NMR to provide a complete structural characterization of the metabolites. diva-portal.org

High-Performance Liquid Chromatography (HPLC) with various detectors, such as a diode-array detector (DAD), is often used for the separation and initial detection of metabolites before they are subjected to more detailed analysis by MS or NMR. diva-portal.org

The table below details the primary analytical methodologies for studying the metabolism of fluorinated phenylethylamine analogues.

| Methodology | Principle | Application in Metabolite Profiling |

| LC-MS/MS | Separation by liquid chromatography followed by mass analysis and fragmentation. nih.gov | Detection, identification, and quantification of metabolites in complex biological samples. nih.gov |

| ¹⁹F NMR | Nuclear magnetic resonance spectroscopy focused on the fluorine-19 nucleus. nih.govnih.gov | Specific detection and structural elucidation of fluorinated metabolites without background interference. youtube.com |

| ¹H NMR | Nuclear magnetic resonance spectroscopy focused on the proton nucleus. | Provides complementary structural information to fully characterize metabolites. diva-portal.org |

| HPLC-DAD | Separation by liquid chromatography with detection based on UV-Vis absorbance. | Separation and preliminary quantification of metabolites. |

Comparative Metabolism in Animal Models

Animal models are extensively used in preclinical studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drug candidates before human trials. However, significant interspecies differences in drug metabolism can exist, which can affect the translation of animal data to humans. nih.gov Therefore, comparative metabolism studies in different animal species, such as rats and mice, are crucial for selecting the most appropriate animal model for predicting human metabolism.

For phenylethylamine-based compounds, studies have shown that primate species often metabolize these drugs in a manner more similar to humans than non-primate species like rats and rabbits. nih.gov However, rodents are still widely used for initial metabolic screening. When studying the metabolism of a fluorinated phenylethylamine analogue like this compound, it is important to compare its metabolic profile in different species.

In such studies, the compound would be administered to rats and mice, and urine, feces, and plasma samples would be collected over time. The metabolites in these samples would then be identified and quantified using the analytical techniques described in the previous section. Differences in the types and amounts of metabolites between species can provide insights into species-specific metabolic pathways. For example, one species might show a higher rate of glucuronidation, while another might favor sulfation for the same compound. The elimination half-life of the compound can also vary significantly between species. nih.gov

These comparative data are essential for building a comprehensive understanding of the compound's metabolic fate and for making more informed predictions about its pharmacokinetics in humans.

Below is a hypothetical comparative metabolism table for a fluorinated phenylethylamine analogue in different animal models.

| Parameter | Rat | Mouse | Monkey | Relevance to Human Prediction |

| Major Metabolic Pathway | N-dealkylation | Hydroxylation | N-dealkylation | Monkeys often show metabolic pathways more similar to humans for phenylethylamines. nih.gov |

| Primary Phase II Conjugate | Glucuronide | Sulfate | Glucuronide | Glucuronidation is a major phase II pathway in humans. |

| Elimination Half-life | Short | Very Short | Longer | Longer half-life in monkeys may better reflect human pharmacokinetics. nih.gov |

| Key Metabolites | Metabolite A, Metabolite B | Metabolite C, Metabolite D | Metabolite A, Metabolite E | Identification of shared metabolites (e.g., Metabolite A) is important for biomarker selection. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies on Fluorinated Phenylethylamine Scaffolds

Impact of Fluorine Position on Molecular Interactions and Properties

In the case of 2-phenylethylamine (PEA) scaffolds, ortho-fluorination, as seen in 4-(2-Aminoethyl)-2-fluorophenol, has a particularly pronounced effect. Computational and spectroscopic studies show that an ortho-fluorine substituent can engage in direct intramolecular hydrogen bonding with the protonated amino group (NH+···F). researchgate.netnih.gov This interaction, which is not possible with meta- or para-fluorination, leads to the stabilization of specific folded gauche conformers. researchgate.net For ortho-fluorinated protonated PEA, three distinct gauche conformers are observed, a higher number than for its meta- and para-substituted counterparts, highlighting the significant conformational constraints imposed by the ortho-fluorine. researchgate.net

The position of a halogen, such as fluorine, also directly influences binding affinity at various receptors. For example, in a series of phenethylamine (B48288) derivatives targeting the 5-hydroxytryptamine type 2A receptor (5-HT₂ₐR), halogen substitution at the para position of the phenyl ring was found to maintain or enhance binding affinity. nih.gov This suggests that the electronic and steric effects of the fluorine atom are position-dependent in the context of receptor binding pockets.

Table 1: Impact of Fluorine Position on Phenylethylamine Properties

| Fluorine Position | Key Interactions & Properties | Consequence |

| Ortho | Intramolecular NH+···F hydrogen bonding. researchgate.netnih.gov | Stabilization of unique gauche conformers; reduced molecular symmetry. researchgate.net |

| Meta | Weaker influence on the conformational landscape compared to ortho. researchgate.net | Fewer stable gauche conformers than the ortho-isomer. researchgate.net |

| Para | Positive effect on binding affinity for certain receptors (e.g., 5-HT₂ₐR). nih.gov | Maintained or increased receptor affinity. nih.gov |

Role of the Aminoethyl Chain Length and Substitution Patterns on Receptor and Enzyme Selectivity

The aminoethyl side chain is a critical determinant of a compound's interaction with receptors and enzymes. Alterations in its length or substitution pattern can dramatically shift binding affinity and functional selectivity.

For instance, studies comparing phenethylamines with their α-methylated analogues, the phenylisopropylamines, reveal significant differences in efficacy at 5-HT₂ₐ and 5-HT₂C receptors. While both classes of compounds may bind to the same receptors, the addition of a methyl group on the ethylamine (B1201723) chain can switch a compound from a partial to a full agonist or alter its signaling pathway preference (e.g., phospholipase C vs. phospholipase A₂). This phenomenon, known as functional selectivity, indicates that subtle changes to the aminoethyl chain can have profound effects on the cellular response.

Furthermore, substitutions on the nitrogen atom of the aminoethyl group also play a key role. In studies of phenethylamine derivatives at the 5-HT₂ₐ receptor, the nature of the substituent on the nitrogen atom influenced binding affinity, with different groups leading to varied outcomes. nih.gov The length of the alkyl chain connecting the phenyl ring and the amino group is also crucial; the two-carbon (ethyl) chain is a common motif in many neurologically active compounds, and deviations from this length typically alter the pharmacological profile significantly.

Stereochemical Influences on Molecular Recognition (e.g., enantiomeric effects)

Stereochemistry, encompassing both conformational isomers and enantiomers, is paramount in molecular recognition by biological systems. As discussed, the ortho-fluorine in compounds like this compound induces a preference for specific gauche conformations, which are a form of stereoisomerism. researchgate.netnih.gov This pre-organization of the molecule into a specific shape can enhance its binding to a target receptor by reducing the entropic penalty of binding.

Beyond conformational effects, the presence of a chiral center, such as at the α-carbon of the aminoethyl chain (e.g., in phenylisopropylamines), introduces enantiomers (R and S forms) that can exhibit markedly different pharmacological properties. Stereoselectivity is a well-established phenomenon in receptor binding and drug metabolism. nih.gov Studies on various chiral phenylethylamine derivatives have demonstrated that human monoamine transporters (MATs) and organic cation transporters (OCTs) can exhibit significant stereoselectivity. nih.gov The degree and even the preference for one enantiomer over the other can differ substantially between closely related transporters. nih.gov For example, one transporter might preferentially bind or transport the (R)-enantiomer, while another might favor the (S)-enantiomer or show no preference. nih.gov This enantiomeric selectivity is a critical factor in drug development, as different enantiomers can have different potencies, efficacies, or even different primary biological targets.

Table 2: Stereochemical Considerations in Phenylethylamines

| Stereochemical Aspect | Description | Impact on Molecular Recognition |

| Conformational Isomerism | Preference for specific folded (gauche) or extended (anti) shapes due to intramolecular forces. researchgate.net | A stabilized conformation can lead to higher binding affinity by pre-organizing the ligand for the receptor. |

| Enantioselectivity | Differential interaction of (R)- and (S)-enantiomers with chiral biological targets like receptors and transporters. nih.gov | Enantiomers can exhibit different binding affinities, efficacies, and transport kinetics, leading to distinct pharmacological profiles. nih.gov |

Development of Predictive Models for Structure-Function Relationships

To navigate the complex interplay of structural modifications, researchers develop predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. These computational models aim to correlate the chemical structure of compounds with their biological activity.

Recently, robust QSAR models have been developed for phenethylamines to predict their inhibition of serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) reuptake transporters. nih.gov These models are built by analyzing a dataset of compounds with known activities and identifying key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern their function. A successful model can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding medicinal chemistry efforts and prioritizing the synthesis of the most promising candidates. nih.gov

The validation of these models is crucial and involves rigorous statistical criteria, including high correlation coefficients for the training data (R²) and strong predictive power for external test data (R²ext). nih.gov For example, a validated QSAR model for phenethylamines at the serotonin transporter showed an R²ext of 0.955, indicating excellent predictive ability. nih.gov Such predictive models, in conjunction with computational studies on molecular conformation and docking, are invaluable tools for understanding and optimizing the structure-function relationships of fluorinated phenylethylamines.

Advanced Analytical Method Development for Research in Complex Matrices

Chromatographic-Mass Spectrometric Techniques (e.g., LC-MS/MS, GC-MS for trace analysis)

Chromatographic techniques coupled with mass spectrometry are the cornerstone for the trace analysis of "4-(2-Aminoethyl)-2-fluorophenol," offering high selectivity and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for quantifying low levels of polar compounds like phenolic amines in various samples. The separation is typically achieved using reversed-phase chromatography with columns such as phenyl-hexyl, which provide favorable interactions for aromatic and amine-containing compounds. rug.nl The mobile phase often consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), with additives such as formic acid to improve peak shape and ionization efficiency. rug.nl

For detection, electrospray ionization (ESI) in positive mode is commonly employed for amines. rug.nl The MS/MS analysis involves selecting the protonated molecule ([M+H]⁺) of "this compound" as the precursor ion and then fragmenting it to produce specific product ions. This multiple reaction monitoring (MRM) approach ensures high selectivity and reduces matrix interference.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another viable technique, particularly for volatile and thermally stable derivatives of the analyte. vt.edu Due to the low volatility of phenolic amines, a derivatization step is typically required prior to GC analysis. vt.eduresearchgate.net This process involves converting the polar amine and hydroxyl groups into less polar, more volatile moieties. researchgate.net Reagents like propyl chloroformate or silylating agents can be used for this purpose. vt.edu The resulting derivatives can then be separated on a GC column and detected by the mass spectrometer. researchgate.netnih.gov Electron ionization (EI) is a common ionization technique in GC-MS, producing a characteristic fragmentation pattern that aids in structural confirmation.

The table below illustrates typical parameters for the LC-MS/MS analysis of a compound similar in structure to "this compound."

| Parameter | Value |

| Chromatographic Column | Phenyl-Hexyl (2.0 x 150 mm, 3 µm) rug.nl |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) rug.nl |

| MS/MS Transition (Precursor > Product) | Analyte Specific |

| Limit of Detection (LOD) | pg/mL to ng/mL range |

Electrochemical Sensing Platforms for Phenolic Amine Detection (e.g., biosensors, modified electrodes)

Electrochemical sensors offer a rapid and cost-effective alternative for the detection of phenolic amines. nih.gov These platforms are based on the electrochemical oxidation of the phenol (B47542) group.

Biosensors: Biosensors for phenolic compounds often utilize enzymes like tyrosinase or laccase, which catalyze the oxidation of phenols. nih.gov These enzymes can be immobilized on an electrode surface. nih.gov When "this compound" comes into contact with the enzyme, it is oxidized, generating an electrical signal (current or potential change) that is proportional to its concentration. nih.gov The development of such biosensors can provide high selectivity for phenolic compounds. nih.govnih.gov

Modified Electrodes: To enhance the sensitivity and selectivity of electrochemical detection, electrodes can be modified with various nanomaterials. cerist.dz Materials like carbon nanotubes, graphene, and metal nanoparticles can be used to increase the electrode's surface area and catalytic activity, leading to a stronger electrochemical response for the target analyte. cerist.dznih.gov For instance, electrodes modified with ferrocene (B1249389) derivatives have shown promise in the detection of various analytes. acs.org The development of chemically modified electrodes (CMEs) is a key area of research for creating robust and sensitive sensors for a wide range of compounds, including those with phenolic and amine functionalities. nih.govnih.govmdpi.com

The following table summarizes different types of electrochemical sensors applicable to phenolic amine detection.

| Sensor Type | Recognition Element | Principle |

| Enzymatic Biosensor | Tyrosinase/Laccase nih.gov | Catalytic oxidation of the phenol group nih.gov |

| Non-Enzymatic Sensor | Modified Electrode (e.g., with CNTs, Graphene) cerist.dz | Direct electrochemical oxidation on the modified surface cerist.dz |

| Molecularly Imprinted Polymer (MIP) Sensor | Custom-synthesized polymer | Selective binding based on molecular shape and functional groups |

Spectrophotometric and Fluorescent Probe Development for Detection

Optical methods, including spectrophotometry and fluorescence, provide sensitive detection platforms for phenolic compounds.

Spectrophotometric Methods: While direct spectrophotometric detection of "this compound" might lack selectivity, derivatization reactions can be employed to produce colored products that can be quantified using a spectrophotometer. However, these methods are generally less specific than chromatographic or electrochemical techniques.

Fluorescent Probes: Fluorescence-based detection offers high sensitivity. mdpi.com The development of fluorescent probes that specifically react with phenolic amines to produce a fluorescent signal is an active area of research. researchgate.netrsc.org For example, a probe could be designed to undergo a reaction with the amine or phenol group of "this compound," leading to a significant increase in fluorescence intensity. researchgate.net The use of nanomaterials like zinc oxide nanoparticles can also enhance the fluorescence signal of phenolic compounds. mdpi.comnih.gov Another approach involves using fluorogenic imines that become highly fluorescent upon reacting with phenols. researchgate.net The development of chemosensors with "turn-on" fluorescence responses upon reaction with amines is also a promising strategy. rsc.org

The table below outlines the principles of different optical detection methods.

| Method | Principle | Advantages |

| Colorimetry | Formation of a colored complex after derivatization. | Simple instrumentation. |

| Fluorimetry | "Turn-on" or "turn-off" fluorescence upon reaction with a probe. rsc.org | High sensitivity and selectivity. mdpi.com |

| Nanoparticle-Enhanced Fluorescence | Enhancement of analyte fluorescence in the presence of nanoparticles. mdpi.comnih.gov | Improved signal intensity. |

Advanced Sample Preparation and Enrichment Strategies for Analytical Applications

Effective sample preparation is crucial for removing interferences and concentrating the analyte from complex matrices before instrumental analysis.

Solid-Phase Extraction (SPE): SPE is a widely used technique for the cleanup and pre-concentration of phenolic compounds and amines from various samples. researchgate.netnih.gov For a compound like "this compound," which has both polar (amine, hydroxyl) and non-polar (aromatic ring) characteristics, a mixed-mode SPE sorbent with both reversed-phase and ion-exchange properties could be highly effective. researchgate.net Alternatively, a reversed-phase sorbent like C18 can be used, with the pH of the sample adjusted to ensure the retention of the analyte. csus.edu The choice of elution solvent is critical for recovering the analyte from the SPE cartridge. researchgate.net

Magnetic Solid-Phase Extraction (MSPE): MSPE is an evolution of SPE that utilizes magnetic nanoparticles as the sorbent. mdpi.com This allows for easy and rapid separation of the sorbent from the sample matrix using an external magnetic field, simplifying the extraction process. mdpi.com Graphene oxide-based magnetic nanocomposites have been developed for the extraction of various organic compounds, including those with phenolic structures. mdpi.com

Liquid-Liquid Extraction (LLE): LLE is a traditional method for sample preparation, but it often involves the use of large volumes of organic solvents. nih.gov While it can be effective, modern techniques like SPE and MSPE are generally preferred due to their efficiency and lower solvent consumption. researchgate.netnih.gov

The following table compares different sample preparation techniques for the analysis of "this compound."

| Technique | Principle | Key Advantages |

| Solid-Phase Extraction (SPE) | Partitioning of the analyte between a solid sorbent and a liquid sample. researchgate.net | High recovery, good reproducibility, potential for automation. nih.gov |

| Magnetic Solid-Phase Extraction (MSPE) | Use of magnetic nanoparticles as the sorbent for easy separation. mdpi.com | Rapid and convenient separation. mdpi.com |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. nih.gov | Simple and inexpensive. nih.gov |

Emerging Research Avenues and Future Perspectives for Fluorinated Phenylethylamines

Integration of Artificial Intelligence and Machine Learning in Retrosynthesis and Reaction Design

The synthesis of complex organic molecules, including specifically substituted fluorinated phenylethylamines, has long been a challenge requiring significant expert knowledge and empirical trial-and-error. arxiv.org However, the advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing this landscape by providing powerful tools for retrosynthesis and reaction planning. arxiv.orgbohrium.com

Two primary approaches dominate the field:

Template-Based Models : These methods rely on a large set of predefined reaction rules or "templates" extracted from reaction databases. youtube.com The AI learns to apply these templates to a target molecule to identify possible disconnections.

Template-Free Models : These more recent models, often based on sequence-to-sequence or graph-based neural networks, treat retrosynthesis as a translation problem, directly converting a product's molecular representation (like a SMILES string or graph) into the representations of its reactants without explicit rules. microsoft.com This allows for the prediction of entirely new and unprecedented reactions.

For a molecule like 4-(2-Aminoethyl)-2-fluorophenol, an AI model could propose various synthetic strategies, evaluating different methods for introducing the fluorine atom onto the phenol (B47542) ring and constructing the ethylamine (B1201723) side chain. nih.gov The integration of AI not only accelerates the design of synthetic routes but also enhances the efficiency of developing analogs and derivatives for structure-activity relationship (SAR) studies. bohrium.comnih.gov

| AI Approach | Mechanism | Key Advantage | Potential Limitation | Relevant AI Models/Platforms |

|---|---|---|---|---|

| Template-Based | Applies a library of expert-defined or extracted reaction rules to identify bond disconnections. youtube.com | High accuracy for reactions within the known chemical space; chemically intuitive results. | Cannot discover truly novel reactions; dependent on the quality and breadth of the template library. nih.gov | Lhasa, SYNCHEM |

| Template-Free | Uses deep learning (e.g., Transformers, GNNs) to "translate" a product molecule into reactants. microsoft.com | Capable of discovering novel and unprecedented transformations. arxiv.org | May sometimes predict chemically invalid or nonsensical reactions; requires massive training datasets. | Molecular Transformer, MEGAN, GLN |

| Reaction Feasibility Prediction | ML models trained to predict the likelihood of a reaction's success or its yield under specific conditions. bohrium.com | Helps prioritize the most promising synthetic routes before committing laboratory resources. bohrium.com | Accuracy is highly dependent on the quality and scope of the experimental training data. | Models based on Random Forest, DNNs |

Exploration of Novel Biocatalysts for Sustainable and Selective Production

The chemical industry is increasingly turning to biocatalysis as a sustainable and efficient alternative to traditional synthetic methods. portlandpress.comresearchgate.net Enzymes operate under mild conditions (pH, temperature, and pressure), are biodegradable, and exhibit exceptional chemo-, regio-, and stereoselectivity, which minimizes waste and by-products. portlandpress.comresearchgate.net

For the synthesis of fluorinated phenylethylamines, several classes of enzymes hold significant promise:

Transaminases (TAs) : These enzymes can install an amine group onto a ketone precursor with high stereoselectivity, a key step in forming the chiral center of many phenylethylamine derivatives. Engineered transaminases are used in the industrial synthesis of pharmaceuticals. portlandpress.com

Lyases : Enzymes such as phenylalanine ammonia-lyase (PAL) could be engineered to facilitate the addition of ammonia (B1221849) to a corresponding cinnamic acid precursor.

Fluorinases : While the biocatalytic synthesis of many fluorinated compounds involves using pre-fluorinated building blocks, a unique class of "fluorinase" enzymes has been discovered that can catalyze the formation of a C-F bond. nih.gov These enzymes, first found in Streptomyces cattleya, open the door to direct enzymatic fluorination, a major goal for green chemistry. nih.gov Research is ongoing to expand the substrate scope and applicability of these remarkable biocatalysts.

The development of biocatalytic routes to compounds like this compound would involve screening for or engineering enzymes that can accept the fluorinated aromatic ring as a substrate. nih.gov This approach aligns with the principles of green chemistry by reducing reliance on harsh reagents and organic solvents. portlandpress.com

| Enzyme Class | Reaction Type | Potential Application in Synthesizing Fluorinated Phenylethylamines | Key Advantage |

|---|---|---|---|

| Transaminases (TAs) | Reductive amination of a ketone | Stereoselective synthesis of the ethylamine side chain from a fluorinated acetophenone (B1666503) precursor. | High enantioselectivity, creating specific stereoisomers. portlandpress.com |

| Amino Acid Decarboxylases | Removal of CO2 from an amino acid | Conversion of a fluorinated phenylalanine analog into the corresponding phenylethylamine. | Direct conversion from a readily available amino acid precursor. |

| Fluorinases | Formation of a C-F bond | Direct, selective fluorination of the aromatic ring of a phenylethylamine precursor. nih.gov | Environmentally benign fluorination using aqueous fluoride (B91410). nih.gov |

| Lipases | Esterification/Amidation | Could be used for creating amide derivatives from the primary amine for further functionalization. acs.org | High stability and broad substrate tolerance. nih.gov |

Advanced Spectroscopic and Imaging Techniques for Real-time Molecular Interaction Studies

Understanding how a ligand interacts with its biological target is fundamental to drug design. The fluorine atom in compounds like this compound provides a powerful and unique handle for advanced spectroscopic techniques, particularly fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR). rsc.org

¹⁹F NMR offers several advantages for studying molecular interactions:

High Sensitivity : The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it nearly as sensitive as proton (¹H) NMR. nih.gov

No Background Signal : Since fluorine is virtually absent from biological systems, the ¹⁹F NMR spectrum provides a clean window for observing only the fluorinated ligand. nih.govnih.gov

Sensitivity to Environment : The ¹⁹F chemical shift is highly sensitive to its local electronic environment. When a fluorinated ligand binds to a protein, changes in the ¹⁹F signal can provide detailed information about binding events, conformational changes, and the nature of the binding pocket. rsc.orgacs.org

Ligand-based ¹⁹F NMR screening has become a popular method in fragment-based drug discovery, allowing for the rapid detection and quantification of even very weak binding interactions. nih.gov Furthermore, advanced techniques like protein-observed ¹⁹F NMR, where a fluorine-labeled protein is used to study binding of unlabeled ligands, provide complementary information. nih.gov These methods, often combined with computational modeling, allow researchers to build a detailed, real-time picture of the molecular interactions that drive biological activity. acs.orgnih.gov

Design of Next-Generation Chemical Biology Tools and Ligands

Beyond their potential as therapeutics, fluorinated phenylethylamines are valuable scaffolds for creating next-generation chemical biology tools. A "chemical probe" is a small molecule designed to selectively interact with a specific protein target, enabling the study of that protein's function in a complex biological system. nih.govnih.gov

The structure of this compound is well-suited for this purpose. The phenylethylamine core is a privileged scaffold known to interact with numerous receptors and transporters. nih.govnih.gov The fluorine atom can serve multiple roles:

A ¹⁹F NMR Reporter : As discussed, it allows for direct tracking of target engagement and interaction studies. nih.gov

A Modulator of Potency and Selectivity : The fluorine can alter the electronic properties (pKa) of the nearby phenolic hydroxyl group and influence binding interactions, which can be tuned to improve selectivity for a desired target. rsc.orgnih.gov

A Metabolic Blocker : The strong C-F bond can be strategically placed to block sites of metabolic oxidation, increasing the probe's stability and in vivo lifetime. nih.gov

By modifying the core structure—for example, by attaching fluorescent dyes, biotin (B1667282) tags, or photo-crosslinking groups to the terminal amine or the aromatic ring—researchers can convert a molecule like this compound into a versatile chemical probe. nih.govwikipedia.org Such probes are essential for target validation, understanding disease mechanisms, and developing new diagnostic and therapeutic strategies. nih.govresearchgate.net

Q & A

Q. Validation methods :

- Thin-layer chromatography (TLC) to monitor intermediate formation.

- ¹H/¹³C NMR spectroscopy to confirm the presence of characteristic signals (e.g., aromatic protons adjacent to fluorine, ethylamine CH₂ groups) .

- Mass spectrometry (MS) for molecular weight verification.

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?

Answer:

Key techniques include:

- ¹⁹F NMR : To identify fluorine’s electronic environment (δ ~ -110 to -120 ppm for ortho-substituted fluorine) .

- IR spectroscopy : Detection of N-H stretches (~3300 cm⁻¹) and phenolic O-H bands (~3200 cm⁻¹) .

- X-ray crystallography : For absolute configuration determination (e.g., using SHELXL for refinement ).

Q. Data interpretation example :

| Technique | Expected Signal | Structural Insight |

|---|---|---|

| ¹H NMR | δ 6.8–7.2 (m, aromatic H) | Fluorine’s deshielding effect |

| ¹³C NMR | δ 160–165 (C-F coupling) | Direct C-F bond confirmation |

Advanced: How can researchers address contradictions in crystallographic data for this compound?

Answer:

Contradictions (e.g., disordered ethylamine chains or fluorine positional ambiguity) require:

- High-resolution data collection : Use synchrotron radiation for <0.8 Å resolution .

- Twinned refinement : Apply SHELXL’s TWIN/BASF commands for overlapping lattices .

- Computational validation : Compare experimental data with density functional theory (DFT)-optimized structures .

Case study : Similar fluorophenols showed improved accuracy when combining X-ray data with solid-state NMR to resolve fluorine’s orientation .

Advanced: What experimental designs are optimal for evaluating this compound’s biological activity?

Answer:

In vitro assays :

- Receptor binding studies : Radioligand displacement assays (e.g., serotonin/dopamine receptors) using tritiated ligands .

- Enzyme inhibition : Fluorescence-based assays to measure IC₅₀ values (e.g., monoamine oxidase inhibition).

Q. In vivo models :

- Rodent behavioral tests : For neurochemical effects (e.g., forced swim test for antidepressant activity).

- Dose-response curves : Administer 1–50 mg/kg intraperitoneally, monitoring plasma stability via LC-MS .

Data analysis : Use ANOVA with post-hoc Tukey tests to compare treatment groups against controls.

Advanced: How can computational modeling predict this compound’s reactivity?

Answer:

- Quantum mechanics (QM) : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., amine group reactivity) .

- Molecular dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction pathways.

- QSAR models : Correlate substituent effects (e.g., fluorine’s electronegativity) with biological activity using PubChem datasets .

Q. Example output :

| Parameter | Value | Implication |

|---|---|---|

| LogP | 1.2 | Moderate blood-brain barrier penetration |

| pKa (amine) | 9.8 | Protonation at physiological pH |

Basic: What safety protocols are essential for handling this compound?

Answer:

Q. Comparative data :

| Property | This compound | 4-(2-Aminoethyl)-2-chlorophenol |

|---|---|---|

| LogP | 1.2 | 1.5 |

| pKa | 10.1 | 9.8 |

Advanced: What strategies mitigate degradation during long-term storage of this compound?

Answer:

Q. Degradation pathways :

- Oxidation : Ethylamine chain → nitroxide radicals.

- Hydrolysis : Fluorophenyl → dihydroxy byproducts under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.